molecular formula C17H13ClN4S2 B11459412 6-(4-chlorophenyl)-3-[(phenylsulfanyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-[(phenylsulfanyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11459412
M. Wt: 372.9 g/mol
InChI Key: NDGIUMWGNIBOHV-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-[(phenylsulfanyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with a chlorophenyl and phenylsulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-[(phenylsulfanyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of the triazole intermediate with sulfur and an appropriate halogenated compound.

    Substitution Reactions: The chlorophenyl and phenylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate chlorinated and thiolated reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-3-[(phenylsulfanyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-[(phenylsulfanyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-[(phenylsulfanyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-chlorophenyl)-3-[(phenylsulfanyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-3-[(phenylsulfanyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity towards its molecular targets.

Properties

Molecular Formula

C17H13ClN4S2

Molecular Weight

372.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(phenylsulfanylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13ClN4S2/c18-13-8-6-12(7-9-13)15-10-24-17-20-19-16(22(17)21-15)11-23-14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

NDGIUMWGNIBOHV-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)CSC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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